5,6-Dimethoxypicolinaldehyde CAS number and properties
5,6-Dimethoxypicolinaldehyde CAS number and properties
CAS Number: 106331-68-4
This technical guide provides a comprehensive overview of 5,6-Dimethoxypicolinaldehyde, a heterocyclic aromatic aldehyde. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
5,6-Dimethoxypicolinaldehyde is a solid, white to off-white compound.[1] Its chemical structure features a pyridine ring substituted with a formyl group and two methoxy groups. A summary of its key properties is presented in the table below. It is important to note that some of the physical properties are predicted values from computational models due to a lack of experimentally determined data in published literature.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 106331-68-4 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 257.7 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
| SMILES | O=Cc1nc(OC)c(OC)cc1 | [3] |
| InChI Key | FIRAPCOCRVQDEQ-UHFFFAOYSA-N |
Synthesis
Illustrative Experimental Protocol: Oxidation of (5,6-dimethoxypyridin-2-yl)methanol
Disclaimer: The following is a generalized, theoretical protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by a qualified chemist.
Materials:
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(5,6-dimethoxypyridin-2-yl)methanol
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Manganese dioxide (activated)
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Dichloromethane (anhydrous)
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Magnesium sulfate (anhydrous)
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Celatom® or diatomaceous earth
Procedure:
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To a solution of (5,6-dimethoxypyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents).
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Stir the resulting suspension vigorously at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion of the reaction, filter the mixture through a pad of Celatom® to remove the manganese dioxide.
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Wash the filter cake with additional dichloromethane.
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Combine the organic filtrates and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5,6-Dimethoxypicolinaldehyde.
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The crude product may be purified by column chromatography on silica gel or by recrystallization.
Caption: A generalized workflow for the synthesis of 5,6-Dimethoxypicolinaldehyde.
Applications in Research and Drug Development
There is currently a lack of published research on the specific biological activities and applications of 5,6-Dimethoxypicolinaldehyde in drug development. Its structural features, however, suggest potential areas for investigation. As a functionalized pyridine, it could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.
For context, other substituted pyridine and benzaldehyde derivatives have shown a wide range of biological activities. For example, some pyridine-containing compounds are investigated for their potential as kinase inhibitors, while various substituted benzaldehydes are explored for anticancer and antimicrobial properties. It is important to emphasize that these are general observations of related chemical classes, and the specific activity of 5,6-Dimethoxypicolinaldehyde remains to be determined through biological screening and evaluation.
Signaling Pathways
As of the current date, there are no studies in the scientific literature that link 5,6-Dimethoxypicolinaldehyde to any specific signaling pathways. Elucidating its biological targets and mechanism of action would require dedicated pharmacological studies.
Caption: Logical structure of the information presented in this technical guide.
Safety and Handling
Safety information for 5,6-Dimethoxypicolinaldehyde is available from various chemical suppliers. It is classified as an irritant and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5,6-Dimethoxypicolinaldehyde is a readily available chemical intermediate with potential for use in organic synthesis. While its physical and chemical properties are partially characterized, its biological activity and potential applications in drug discovery remain largely unexplored. This presents an opportunity for further research to investigate its pharmacological profile and to utilize it as a building block for novel therapeutic agents.

